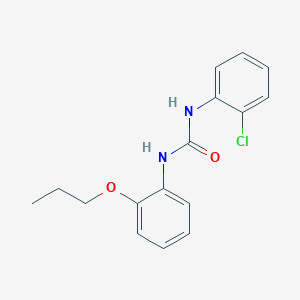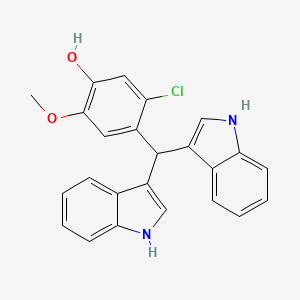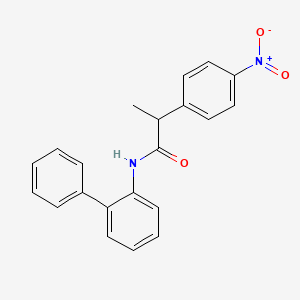
N-(2-chlorophenyl)-N'-(2-propoxyphenyl)urea
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(2-propoxyphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the market in the 1950s and has since been used widely in agriculture for weed control. Diuron is known for its effectiveness in controlling a broad range of weeds, including annual and perennial grasses, sedges, and broadleaf weeds.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in photosystem II, which is responsible for generating the energy needed for photosynthesis. This disrupts the normal functioning of the plant and eventually leads to its death. Diuron is considered a selective herbicide, meaning it targets specific plants while leaving others unharmed.
Biochemical and Physiological Effects
Diuron has been found to have several biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, reduces chlorophyll content, and affects the uptake and transport of nutrients in plants. Diuron has also been found to have toxic effects on aquatic organisms, including fish, crustaceans, and algae. It can accumulate in sediments and persist in the environment for long periods of time.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron has several advantages for lab experiments. It is a widely available and cost-effective herbicide that can be used to study the effects of herbicides on plants. It is also easy to apply and has a long shelf life. However, Diuron has some limitations for lab experiments. It can be difficult to obtain pure Diuron, and impurities can affect the results of experiments. It can also be difficult to control the concentration and application of Diuron, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on Diuron. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the long-term effects of Diuron on the environment and human health. This includes the study of the persistence of Diuron in the environment, its impact on non-target organisms, and its potential to accumulate in the food chain. Additionally, research can be conducted on the development of new technologies for the detection and removal of Diuron from the environment.
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by inhibiting photosynthesis in plants and has several biochemical and physiological effects on plants and aquatic organisms. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Diuron, including the development of new herbicides, the study of its long-term effects on the environment and human health, and the development of new technologies for its detection and removal from the environment.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agricultural fields, golf courses, and residential areas for weed control. It has also been used in aquatic environments to control algae and other aquatic weeds. Diuron has been found to be effective in controlling a wide range of weeds, including those that are resistant to other herbicides.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-propoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-11-21-15-10-6-5-9-14(15)19-16(20)18-13-8-4-3-7-12(13)17/h3-10H,2,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWNLHQOUVGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-iodophenoxy)butyl]azepane oxalate](/img/structure/B4074433.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074508.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)